Gibberellin A19

Overview

Description

Gibberellin A19 is a member of the gibberellin family, which are diterpenoid acids known for their role as plant hormones. These compounds are crucial in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development . This compound, specifically, is one of the many gibberellins identified in plants and fungi, contributing to the complex signaling pathways that control plant physiology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gibberellins, including Gibberellin A19, typically involves complex organic synthesis techniques. The process often starts with the precursor ent-kaurene, which undergoes a series of oxidation and cyclization reactions to form the gibberellin structure . Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are meticulously controlled to ensure the correct formation of the gibberellin molecule .

Industrial Production Methods: Industrial production of gibberellins, including this compound, is commonly achieved through fermentation processes using fungi such as Fusarium fujikuroi . This method leverages the natural biosynthetic pathways of the fungi to produce gibberellins in large quantities. The fermentation process is optimized through strain selection, nutrient management, and controlled environmental conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Gibberellin A19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the gibberellin molecule to study its structure-activity relationships and to develop derivatives with enhanced biological activity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of gibberellins include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired transformations .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions may yield deoxygenated gibberellin analogs .

Scientific Research Applications

Agricultural Applications

Promoting Growth and Development

Gibberellin A19 is widely used in agriculture to enhance plant growth, particularly in seed germination, stem elongation, and flowering. Its application leads to increased fruit size and improved crop yields. For instance, studies have shown that Gibberellin treatments can significantly boost the yield of crops like tea by promoting bud germination and shoot growth .

Table 1: Effects of this compound on Crop Yield

| Crop Type | Application Method | Yield Increase (%) | Reference |

|---|---|---|---|

| Tea | Foliar spray | 56% | |

| Apples | Soil drench | 15% | |

| Grapes | Pre-bloom application | 20% |

Enhancing Quality of Produce

In addition to increasing quantity, this compound also enhances the quality of fruits and vegetables. It has been shown to improve the size and sweetness of grapes, making them more appealing to consumers . Furthermore, its role in regulating the accumulation of beneficial compounds like theanine in tea has been documented, contributing to both yield and quality .

Horticultural Applications

Flowering Induction

This compound is instrumental in inducing flowering in various plant species. It can be applied to control flowering time, which is particularly useful in commercial horticulture for synchronizing flower production with market demand .

Table 2: Impact of this compound on Flowering

| Plant Species | Application Timing | Result | Reference |

|---|---|---|---|

| Chrysanthemum | Pre-flowering | Earlier blooming | |

| Strawberry | During vegetative phase | Increased fruit set |

Medicinal Applications

Recent research has indicated potential medicinal benefits of this compound beyond its agricultural uses. Studies suggest that it may promote bone growth and stimulate red blood cell production, indicating its possible applications in medical treatments . However, further research is required to fully understand its therapeutic effects on humans.

Case Study 1: Tea Plant Growth Enhancement

A study conducted on tea plants demonstrated that treatment with this compound led to a significant increase in bud yield and theanine accumulation. The treated plants exhibited enhanced shoot growth compared to control groups, confirming the hormone's effectiveness in promoting desirable traits in tea cultivation .

Case Study 2: Apple Tree Height Management

In apple cultivation, this compound was applied to dwarf apple varieties to manage tree height while promoting fruit development. Results showed that treated trees had longer shoots with more nodes compared to untreated controls, suggesting effective regulation of tree stature through hormonal manipulation .

Mechanism of Action

Gibberellin A19 exerts its effects by binding to specific receptors in plant cells, initiating a signaling cascade that leads to the activation of various genes involved in growth and development . The primary molecular targets of gibberellins are the DELLA proteins, which act as growth repressors. Upon gibberellin binding, DELLA proteins are degraded, releasing their inhibitory effects and allowing for the activation of growth-promoting genes .

Comparison with Similar Compounds

Gibberellin A19 is one of many gibberellins, each with unique structural features and biological activities. Similar compounds include Gibberellin A1, Gibberellin A3 (gibberellic acid), and Gibberellin A4 . While all gibberellins share a common diterpenoid structure, their specific functional groups and side chains confer distinct biological activities. This compound is unique in its specific role and potency in regulating certain aspects of plant growth compared to other gibberellins .

Biological Activity

Gibberellin A19 (GA19) is a plant hormone belonging to the gibberellin family, which plays a crucial role in various physiological processes including growth regulation, seed germination, and flowering. This article delves into the biological activity of GA19, examining its biosynthesis, physiological roles, and implications in agricultural practices.

1. Overview of Gibberellins

Gibberellins are diterpenoid acids that influence plant growth and development. They are synthesized from geranylgeranyl pyrophosphate (GGPP) through a series of enzymatic reactions. The specific metabolic pathways for GA19 and its role in plant physiology are critical areas of research.

2. Biosynthesis of this compound

The biosynthesis of GA19 involves several key enzymes and metabolic pathways.

| Enzyme | Function |

|---|---|

| GGPPS | Converts GGPP to ent-kaurene, the precursor for gibberellins. |

| GA20ox | Converts GA19 to GA20, influencing the levels of active GAs. |

| GA3ox | Converts GA20 to biologically active GA1. |

The regulation of these enzymes is influenced by environmental factors such as light and temperature, which can affect gibberellin levels in plants .

3. Physiological Roles of this compound

GA19 has been shown to play several critical roles in plant growth and development:

- Seed Germination : GA19 promotes the mobilization of stored nutrients during seed germination.

- Stem Elongation : It stimulates cell division and elongation, contributing to increased plant height.

- Flowering Regulation : GA19 is involved in the transition from vegetative to reproductive stages in plants.

Research indicates that while GA1 is more potent in promoting growth than GA19, the latter serves as a precursor that can be converted into more active forms under certain conditions .

4.1 Impact on Kiwifruit Development

A study analyzed the concentrations of various gibberellins during kiwifruit development, revealing that GA19 was the most abundant gibberellin present in the outer pericarp. Its concentration decreased significantly during fruit maturation, indicating its role in early fruit development stages .

4.2 Application in Rice Cultivation

In rice plants, exogenous application of GA19 demonstrated limited growth-promoting activity compared to GA1. However, it still contributed to significant changes in plant height and yield when applied at specific developmental stages .

5. Research Findings and Implications

Recent research highlights the importance of gibberellins, particularly GA19, in agricultural practices:

- Crop Yield Improvement : Understanding the role of GA19 can help optimize conditions for crop growth, potentially leading to higher yields.

- Dwarf Plant Varieties : Manipulating gibberellin levels can aid in developing dwarf varieties that are more resistant to lodging .

6. Conclusion

This compound is a vital component of plant hormonal regulation with significant implications for agriculture and horticulture. Ongoing research into its biosynthesis and physiological effects will enhance our understanding of plant development and improve crop management strategies.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify Gibberellin A19 in plant tissues using current analytical methods?

- Methodological Answer : Utilize high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for precise quantification. Validate the method using internal standards (e.g., deuterated gibberellins) to account for matrix effects . For tissue-specific localization, combine laser microdissection with immunofluorescence staining using GA19-specific antibodies. Ensure calibration curves are constructed from purified GA19 standards to avoid cross-reactivity with structurally similar gibberellins .

Q. What experimental designs are optimal for studying the physiological roles of this compound in plant growth regulation?

- Methodological Answer : Employ genetic mutants (e.g., GA-deficient or GA-insensitive mutants) to isolate GA19-specific effects. Pair this with exogenous GA19 application at varying concentrations (e.g., 10⁻⁶ M to 10⁻⁴ M) to establish dose-response relationships. Use controlled-environment growth chambers to standardize light, temperature, and humidity, minimizing confounding variables. Measure phenotypic outcomes (e.g., stem elongation, flowering time) alongside endogenous hormone levels to correlate physiological changes with GA19 dynamics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s role in abiotic stress responses?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables causing discrepancies (e.g., plant species, stress duration, or GA19 application timing). Design follow-up experiments using standardized stress induction protocols (e.g., drought stress via PEG-6000 treatment) and multi-omics approaches (transcriptomics, metabolomics) to capture systemic effects. Apply Bayesian statistical models to quantify uncertainty and assess reproducibility across experimental replicates .

Q. What strategies are effective for elucidating the biosynthetic pathway regulation of this compound in non-model plant species?

- Methodological Answer : Combine heterologous expression systems (e.g., yeast or Nicotiana benthamiana) with CRISPR-Cas9 gene editing to validate candidate enzymes (e.g., cytochrome P450 monooxygenases). Use stable isotope labeling (¹³C-mevalonate) to trace metabolic flux and identify rate-limiting steps. Cross-reference findings with RNA-seq datasets to correlate enzyme expression levels with GA19 accumulation under different developmental stages .

Q. How should researchers design experiments to investigate cross-talk between this compound and other phytohormones (e.g., auxin, ABA)?

- Methodological Answer : Implement hormone profiling via LC-MS/MS in mutants defective in auxin/ABA biosynthesis or signaling. Apply pharmacological inhibitors (e.g., paclobutrazol for GA biosynthesis) to dissect hormonal interactions. Use time-series sampling to capture dynamic hormone fluctuations during stress or developmental transitions. Analyze data using network inference tools (e.g., Weighted Gene Co-expression Network Analysis) to identify hub genes mediating crosstalk .

Q. Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in large-scale phenotypic screens?

- Methodological Answer : Apply mixed-effects models to account for nested experimental designs (e.g., multiple plant batches or growth chambers). Use non-linear regression (e.g., sigmoidal curves) to model dose-response relationships. For high-dimensional data (e.g., root architecture metrics), apply principal component analysis (PCA) to reduce dimensionality and identify key phenotypic drivers .

Q. How can researchers validate putative GA19-responsive genes identified through transcriptomic studies?

- Methodological Answer : Perform qRT-PCR with primers designed for candidate genes, using housekeeping genes (e.g., ACTIN) normalized across tissues. Conduct transient overexpression or silencing (e.g., VIGS) in planta to assess phenotypic concordance with transcript levels. Cross-validate with chromatin immunoprecipitation (ChIP-seq) if transcription factors are implicated in GA19 signaling .

Q. Experimental Reproducibility and Ethics

Q. What steps ensure reproducibility in GA19 extraction and quantification across laboratories?

- Methodological Answer : Adopt standardized protocols from journals like the Beilstein Journal of Organic Chemistry: detail solvent systems (e.g., 80% methanol/water), centrifugation parameters, and column specifications (e.g., C18 reverse-phase). Share raw chromatograms and calibration data as supplementary materials. Participate in inter-laboratory ring trials to harmonize methodologies .

Q. How should researchers address ethical considerations when using genetically modified plants in GA19 studies?

- Methodological Answer : Follow institutional biosafety guidelines for containment of transgenic plants. Disclose potential ecological risks (e.g., gene flow to wild relatives) in grant proposals and publications. For field trials, obtain permits from relevant regulatory bodies and include non-GM controls to assess unintended impacts .

Q. Literature and Data Management

Q. What criteria should guide the selection of prior studies for comparative analysis in GA19 research?

- Methodological Answer : Use PRISMA guidelines for systematic literature reviews: screen studies based on experimental rigor (e.g., sample size, replication), GA19 quantification methods, and relevance to the research question. Exclude studies lacking raw data or relying on non-specific immunoassays. Annotate discrepancies in a conflict-of-evidence table for transparency .

Properties

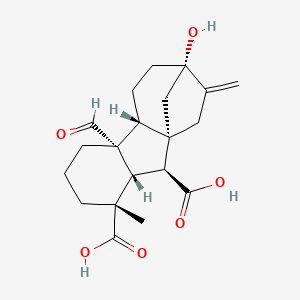

IUPAC Name |

(1S,2S,3S,4R,8R,9R,12S)-8-formyl-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-11-8-19-9-20(11,26)7-4-12(19)18(10-21)6-3-5-17(2,16(24)25)14(18)13(19)15(22)23/h10,12-14,26H,1,3-9H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14+,17+,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCQCPQAMDQEBY-YTJHIPEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990063 | |

| Record name | Gibberellin A19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gibberellin A19 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6980-44-5 | |

| Record name | Gibberellin A19 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6980-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gibberellin A19 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

236 - 237 °C | |

| Record name | Gibberellin A19 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.